

crystal structure of 3-Chloro-2,6-dimethylpyridine

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Compound of Interest

Compound Name: 3-Chloro-2,6-dimethylpyridine

Cat. No.: B1619810

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An In-depth Technical Guide on the Characterization of **3-Chloro-2,6-dimethylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,6-dimethylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is crucial for elucidating its structure-activity relationships and for rational drug design. While a specific crystal structure for **3-Chloro-2,6-dimethylpyridine** is not publicly available in crystallographic databases as of the latest search, this guide outlines the standard experimental procedures for determining the crystal structure of such a small molecule. Furthermore, it presents the known physicochemical properties of the compound and provides a generalized workflow for its characterization and potential development.

Physicochemical Properties of 3-Chloro-2,6-dimethylpyridine

A summary of the key physical and chemical properties of **3-Chloro-2,6-dimethylpyridine** is provided in the table below. This data is essential for its handling, characterization, and application in further research.

Property	Value	Source
Molecular Formula	C7H8ClN	PubChem[1]
InChI	InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3	SpectraBase[2]
InChIKey	SXNDVEZEFRURCE-UHFFFAOYSA-N	SpectraBase[2]
CAS Number	Not Available	-

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of the molecular structure of a small organic compound like **3-Chloro-2,6-dimethylpyridine** at atomic resolution is primarily achieved through single-crystal X-ray diffraction.[3][4][5] The following protocol describes the typical steps involved in this process.

Crystallization

The initial and often most challenging step is to obtain a high-quality single crystal of the compound.[4][5] The crystal should ideally be 0.1-0.5 mm in each dimension, with a well-defined shape and no visible defects.[4] Several methods can be employed for crystallization:

- **Slow Evaporation:** A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined through screening various options.
- **Vapor Diffusion:** This technique involves placing a concentrated solution of the compound in a sealed container with a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound solution can induce crystallization. Common methods include hanging drop and sitting drop vapor diffusion.[6]
- **Cooling:** A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

For difficult-to-crystallize small molecules, co-crystallization with a "crystallization chaperone" can be a successful strategy.[7]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[6]

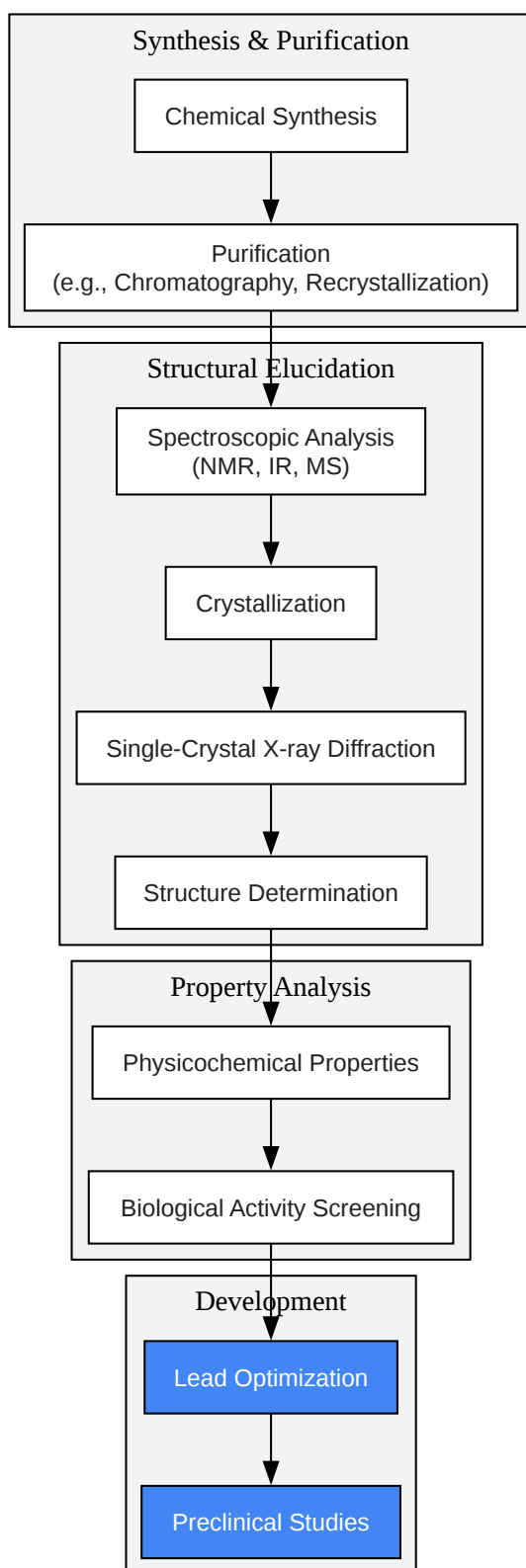
Structure Solution and Refinement

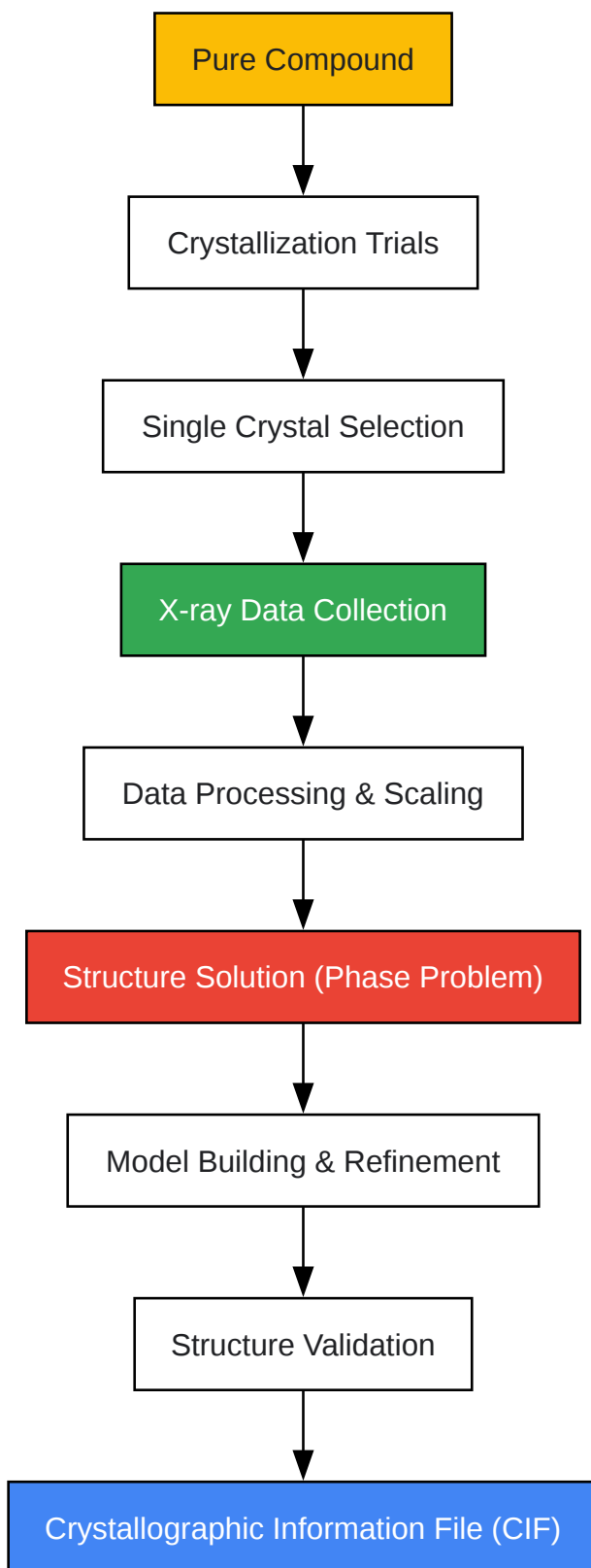
The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is processed to determine the unit cell parameters and space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed to reconstruct the electron density map of the molecule.[5] For small molecules, direct methods are often successful in solving the phase problem.[5]

From the electron density map, an initial model of the molecular structure is built. This model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Logical Workflow for Small Molecule Characterization

The following diagram illustrates a typical workflow for the characterization and potential development of a novel small molecule like **3-Chloro-2,6-dimethylpyridine**.





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